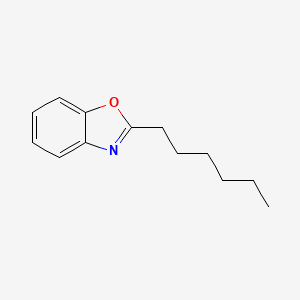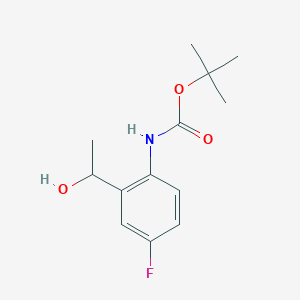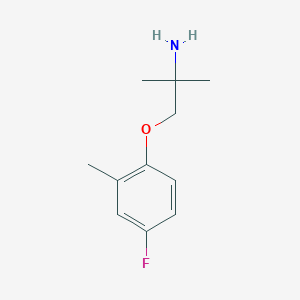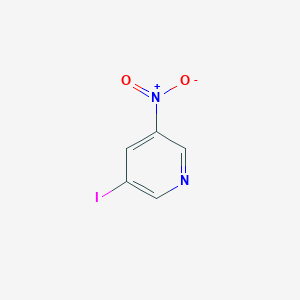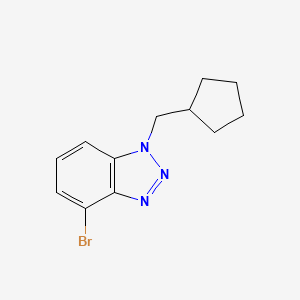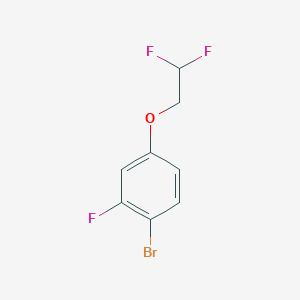
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and difluoroethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-fluorobenzene with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of fluorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-(2,2-difluoroethoxy)-2-fluoroaniline or 4-(2,2-difluoroethoxy)-2-fluorothiophenol.
Oxidation: Formation of 4-(2,2-difluoroethoxy)-2-fluorophenol.
Reduction: Formation of 4-(2,2-difluoroethoxy)-2-fluorobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The difluoroethoxy group provides additional stability and influences the compound’s overall reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(2,2-difluoroethoxy)benzene
- 1-Bromo-4-(2,2-difluoroethoxy)-2,3-dimethylbenzene
- 1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene
Uniqueness
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The difluoroethoxy group provides additional stability and influences the compound’s overall reactivity and selectivity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H6BrF3O |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
1-bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3,8H,4H2 |
Clave InChI |
AXSISZWZQSDNRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)

